molecular formula C11H11N3O5 B6233213 ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate CAS No. 2361644-45-1

ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate

Cat. No. B6233213
CAS RN: 2361644-45-1
M. Wt: 265.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is a compound belonging to the class of organic compounds known as oxazolopyrimidines. It is an important organic compound in the synthesis of various drugs, and has been studied for its potential applications in the field of medicinal chemistry. This article will discuss the synthesis of ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been used as a building block for the synthesis of various drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been used in the synthesis of compounds with potential therapeutic activity, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting the activity of this enzyme, the compound can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate are not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. By inhibiting the activity of this enzyme, the compound can reduce inflammation and pain. In addition, it has been shown to have anti-inflammatory, analgesic, and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate in laboratory experiments include its low cost and availability, as well as its ability to be synthesized in a relatively simple manner. Additionally, it has been used in the synthesis of various drugs, which makes it a useful tool for medicinal chemistry research.
The limitations of using ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate in laboratory experiments include its relatively low solubility in water, as well as its relatively low stability in the presence of light and air. Additionally, its mechanism of action is not yet fully understood, and its potential side effects are not yet known.

Future Directions

Future research on ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate should focus on further elucidating its mechanism of action, as well as its potential side effects. Additionally, research should focus on developing new synthetic methods for the compound, as well as investigating its potential applications in the field of medicinal chemistry. Furthermore, research should focus on exploring the potential of the compound as an inhibitor of other enzymes, as well as investigating its potential effects on other biochemical and physiological processes.

Synthesis Methods

Ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate can be synthesized through a reaction of ethyl 4-oxo-5-thiophenecarboxylate and 2-oxopropyl bromide. This reaction is carried out in the presence of a base such as sodium hydride, and is followed by the addition of aqueous hydrochloric acid. The resulting product is then purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate involves the condensation of ethyl 3-amino-4-oxo-4H-pyran-2-carboxylate with 2-oxopropyl isocyanate, followed by cyclization with ethyl chloroformate and sodium azide. The resulting compound is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "Ethyl 3-amino-4-oxo-4H-pyran-2-carboxylate", "2-oxopropyl isocyanate", "Ethyl chloroformate", "Sodium azide", "Acetic anhydride" ], "Reaction": [ "Step 1: Ethyl 3-amino-4-oxo-4H-pyran-2-carboxylate is reacted with 2-oxopropyl isocyanate in the presence of a base such as triethylamine to form ethyl 3-(2-oxopropyl)-4-oxo-4H-pyran-2-carboxylate.", "Step 2: Ethyl 3-(2-oxopropyl)-4-oxo-4H-pyran-2-carboxylate is then treated with ethyl chloroformate and sodium azide to form ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate.", "Step 3: The final step involves the treatment of ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate with acetic anhydride to yield ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate." ] }

CAS RN

2361644-45-1

Product Name

ethyl 4-oxo-5-(2-oxopropyl)-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate

Molecular Formula

C11H11N3O5

Molecular Weight

265.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.